molecular formula C18H34O4 B1662557 Dioctanoylglycol CAS No. 627-86-1

Dioctanoylglycol

Cat. No. B1662557
CAS RN: 627-86-1
M. Wt: 314.5 g/mol
InChI Key: HTNFLUQQANUSLR-UHFFFAOYSA-N
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Description

Dioctanoylglycol, also known as Ethylene glycol dicaprylate, is a diacylglycerol analog . It has the molecular formula C18H34O4 and a molecular weight of 314.5 g/mol . It is also known by other names such as 2-octanoyloxyethyl octanoate, Dioctanoyl ethylene glycol, Ethylene glycol dioctanoate, and Ethylene dicaprylate .


Synthesis Analysis

The synthesis of Dioctanoylglycol or similar diacylglycerols involves protection and deprotection of glycerol linkers . A novel glycolipid designed to be an easily accessible structural surrogate of monoglucosyl diacylglycerol (MGDG) has been synthesized . In this molecule, glycerol is replaced with (S)-1,2,4-trihydroxybutane . Another study synthesized Dioctanoylglycol by esterifying GA with octanoyl groups (C8) to improve its water solubility .


Molecular Structure Analysis

The molecular structure of Dioctanoylglycol is characterized by its IUPAC name 2-octanoyloxyethyl octanoate . Its InChI is InChI=1S/C18H34O4/c1-3-5-7-9-11-13-17(19)21-15-16-22-18(20)14-12-10-8-6-4-2/h3-16H2,1-2H3 and its Canonical SMILES is CCCCCCCC(=O)OCCOC(=O)CCCCCCC .


Physical And Chemical Properties Analysis

Dioctanoylglycol has a molecular weight of 314.5 g/mol . Its physical and chemical properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 17 . Its Exact Mass is 314.24570956 g/mol and its Monoisotopic Mass is 314.24570956 g/mol .

Scientific Research Applications

Impact on Arterial Smooth Muscle and Cardiac Myocytes

  • Dioctanoyl-sn-glycerol (DiC8) has been found to block K+ currents in rat mesenteric arterial smooth muscle, independently of protein kinase C (PKC) activation (Rainbow, Parker, & Davies, 2011).
  • DiC8 also inhibits L-type Ca2+ current in adult rat ventricular myocytes in a concentration-dependent manner, again independent of PKC activation (Schreur & Liu, 1996).

Effects on Uterine Muscle Cells and Myometrial Cells

  • In pregnant rat myometrial cells, DiC8 decreases L-type Ca2+ current, likely acting on the inactivated state or open state of the L-type Ca2+ channels, without PKC involvement (Kusaka & Sperelakis, 1995).

Metabolic Pathways in Cells

  • Di[1-14C]octanoylglycerol (diC8) is metabolized into dioctanoylphosphatidylcholine and dioctanoylacylglycerol in various cell lines, showing a new scheme for metabolic termination of diacylglycerol signals (Florin-Christensen et al., 1993).

Interaction with Protein Kinase C

  • Studies on cardiac myocytes show biphasic response to diC8 with both positive and negative inotropic phases, indicating complex responses to diacylglycerol (Huang et al., 1996).
  • DiC8 can act as an intracellular activator of protein kinase C, stimulating down-regulation and increased receptor phosphorylation in a spontaneously reversible manner (May, Lapetina, & Cuatrecasas, 1986).

Other Cellular Responses

  • DiC8 inhibits L-type calcium current in embryonic chick cardiomyocytes independent of PKC activation (Conforti, Sumii, & Sperelakis, 1995).
  • In human T lymphocytes, DiC8 metabolism leads to activation, with the rate ofdisappearance of DiC8 dependent on cell densities and affecting interleukin 2 receptor expression (Asaoka et al., 1991).

Influence on Na+-K+ Pump Activity

  • Diacylglycerols like DiC8 can downregulate the activity of the Na+-K+ pump in Xenopus laevis oocytes, suggesting a role in the modulation of membrane-coupled Na+-K+ ATPase activity (Khan, Quemener, & Moulinoux, 1991).

Activation of Human T Cells

  • Sn-1,2-dioctanoylglycerol (diC8) activates human T cells and shows differential activity compared to 12-O-tetradecanoylphorbol-13-acetate (TPA), indicating a unique role in T cell activation (Subramaniam et al., 1988).

Cardiovascular Effects

  • DiC8 exhibits differential inotropic and chronotropic effects on isolated guinea pig atria, further illustrating its diverse impact on cardiovascular physiology (Teutsch, Weible, & Siess, 1987).

Interaction with Calcium Signaling

  • DiC8 and similar compounds can potentiate respiratory bursts in human neutrophils by raising cytosolic Ca2+, indicating a role in calcium signaling pathways (Nasmith & Grinstein, 1989).

Influence on Steroidogenesis and Receptor Induction

  • Dioctanoylglycerol inhibits granulosa cell steroidogenesis and LH/hCG receptor induction, indicating a role in reproductive biology (Kasson, Conn, & Hsueh, 1985).

Safety And Hazards

The safety data sheet for Dioctanoylglycol suggests using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation . In case of contact, it is recommended to wash off with soap and plenty of water . If swallowed or inhaled, it is advised to consult a physician .

properties

IUPAC Name

2-octanoyloxyethyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O4/c1-3-5-7-9-11-13-17(19)21-15-16-22-18(20)14-12-10-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNFLUQQANUSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCOC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54406-23-4
Record name Polyethylene glycol dicaprylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54406-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60211771
Record name Dioctanoyl ethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dioctanoylglycol

CAS RN

627-86-1
Record name Dioctanoyl ethylene glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 627-86-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dioctanoyl ethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Three fractions containing 68.6 to 97.8% of 2-hydroxyethyl caprylate were obtained by heating caprylic acid (1.25 mol; 180 g) with ethylene glycol (8.27 mol; 513.5 g) to boiling temperature for 5 hours and gradual distillation; the overall yield of 2-hydroxyethyl caprylate was 61.3%. In addition to 2-hydroxyethyl caprylate, ethylene dicaprylate was formed from 21% of caprylic acid. In a similar experiment, the reaction mixture after 7 hours of heating was first extracted with benzene and the benzene extract with water, instead of direct distillation. Caprylic acid was consumed in 60.6% for 2-hydroxyethyl caprylate, whereas ethylene dicaprylate resulted from 21.5% of acid; distillation gave fractions of raw product containing 97.6 to 98.5% of 2-hydroxyethyl caprylate. Further procedure was carried out according to example 1.
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Synthesis routes and methods II

Procedure details

Ethylene glycol di-n-octanoate was prepared as described for ethylene glycol di-n-hexanoate (except that heating was conducted at 140°- 150° C.) from octanoyl chloride (483 ml, 2.83 mol), anhydrous ethylene glycol (78 ml, 1.40 mol) and imidazole (193 g, 2.84 mol). Obtained 381.3 g (86.7% purified yield) of clear, colorless, mobile oil (bp 145°°148° C./<1 mm Hg).
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483 mL
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78 mL
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193 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
KP Pauls, J Chan, G Woronuk, D Schulze, J Brazolot - Botany, 2006 - cdnsciencepub.com
… The most dramatic effect was a 20-fold increase in embryogenesis that was seen in noninduced cultures treated with dioctanoylglycol (DI). Since DI inhibits DAGK-catalyzed conversion …
Number of citations: 55 cdnsciencepub.com
B König, Y Hao, S Schwartz, AJR Plested, T Stauber - Elife, 2019 - elifesciences.org
… wild-type HEK293 (right) at À80 mV to basal levels after switching from extracellular hypotonicity to isotonicity in the absence or presence of the DAG kinase inhibitor dioctanoylglycol (…
Number of citations: 32 elifesciences.org
S Figure - pdfs.semanticscholar.org
Well Category Compound 1-A blank none (DMSO) 1-B antitumor (thymidylate synthetase) 5-FU 1-C antitumor (aminopeptidase B) Bestatin 1-D antitumor (DNA) Bleomycin sulfate 1-E …
Number of citations: 0 pdfs.semanticscholar.org
T Liu - 2022 - refubium.fu-berlin.de
The volume-regulated anion channel (VRAC) is a key player in regulatory volume decrease (RVD) and has been proposed to play pivotal roles in many physiological processes. …
Number of citations: 2 refubium.fu-berlin.de
G Woronuk - 2003 - atrium.lib.uoguelph.ca
Cultured 'Brassica napus' microspores undergo a shift from pollen development to embryo formations when incubated at 30C. Since intracellular calcium increases coincide with …
Number of citations: 4 atrium.lib.uoguelph.ca
M Kitagawa - 2011 - iroha.scitech.lib.keio.ac.jp
小分子化合物は多彩な構造とユニークな活性を有することから, 小分子化合物を用いて生命現象を解析するケミカルバイオロジーが注目されている. このケミカルバイオロジーを展開する上で重要なの…
Number of citations: 3 iroha.scitech.lib.keio.ac.jp
HDI VI, S nitrate Antifungal, E nitrate salt Antifungal… - pdfs.semanticscholar.org
GX15-070 mesylate, Obatoclax Mesylate Bcl-2, Bcl-XL, Mcl-1 inhibitor TW-37, TW37 Bcl-2, Bcl-XL, Mcl-1 inhibitor PD173955-Analogue 1 BCR, ABL1 (ABL) Nilotinib, Tasigna, AMN-107 …
Number of citations: 0 pdfs.semanticscholar.org
SUN Bing - 2014 - repository.dl.itc.u-tokyo.ac.jp
The cellular kinase-signalling network is a major regulator in pathogenesis, and kinase mutations are common and potent drivers of oncogenesis. The mitogen-activated protein kinase (…
Number of citations: 2 repository.dl.itc.u-tokyo.ac.jp
S Gulati, EH Ekland, KV Ruggles, RB Chan… - Cell host & …, 2015 - cell.com
During its life cycle, Plasmodium falciparum undergoes rapid proliferation fueled by de novo synthesis and acquisition of host cell lipids. Consistent with this essential role, Plasmodium …
Number of citations: 159 www.cell.com
ER Hawken, CP Normandeau… - …, 2019 - nature.com
Nestled within feeding circuits, the oval (ov) region of the Bed Nucleus of the Stria Terminalis (BNST) may be critical for monitoring energy balance through changes in synaptic strength. …
Number of citations: 6 www.nature.com

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